3'-Isopropylamino-5'-trifluoromethyl[1,1'-biphenyl]-2-OL
Description
3'-Isopropylamino-5'-trifluoromethyl[1,1'-biphenyl]-2-ol (C₁₆H₁₆F₃NO) is a biphenyl derivative with distinct substituents: an isopropylamino group at the 3' position and a trifluoromethyl group at the 5' position on the aromatic ring. Its molecular weight is 295.31 g/mol .
Properties
Molecular Formula |
C16H16F3NO |
|---|---|
Molecular Weight |
295.30 g/mol |
IUPAC Name |
2-[3-(propan-2-ylamino)-5-(trifluoromethyl)phenyl]phenol |
InChI |
InChI=1S/C16H16F3NO/c1-10(2)20-13-8-11(7-12(9-13)16(17,18)19)14-5-3-4-6-15(14)21/h3-10,20-21H,1-2H3 |
InChI Key |
PNAOFZDSZRNSLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=CC(=C1)C(F)(F)F)C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper or palladium . The reaction conditions often include an inert atmosphere and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions . This method is favored due to its mild reaction conditions and high yield. The process involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
Types of Reactions
3’-Isopropylamino-5’-trifluoromethyl[1,1’-biphenyl]-2-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
3’-Isopropylamino-5’-trifluoromethyl[1,1’-biphenyl]-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3’-Isopropylamino-5’-trifluoromethyl[1,1’-biphenyl]-2-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to o-phenylphenol, enhancing membrane permeability but reducing aqueous solubility. Methoxy groups (e.g., in ) moderately increase polarity .
- Acidity: The phenolic -OH group (pKa ~10) is less acidic than carboxylic acids but more acidic than aliphatic alcohols. Electron-withdrawing groups (e.g., -CF₃) further lower pKa, enhancing deprotonation under physiological conditions .
Stability and Reactivity Trends
- Oxidative Stability : The -NH group in the target compound may require protection during synthesis, whereas methoxy () and -CF₃ () groups are oxidation-resistant .
- Electrophilic Substitution : The -CF₃ group deactivates the aromatic ring, directing further substitution to meta/para positions, unlike electron-donating groups (e.g., -OCH₃) in .
Biological Activity
3'-Isopropylamino-5'-trifluoromethyl[1,1'-biphenyl]-2-OL is a synthetic compound with a complex molecular structure characterized by the presence of trifluoromethyl and isopropylamino functional groups. Its biological activities have garnered interest in various fields, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 295.3 g/mol
- CAS Number : 1682807
Research indicates that this compound exhibits several biological activities:
- Antagonistic Effects on Receptors : The compound has been shown to interact with various neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive functions. For example, studies suggest that it may act as an antagonist at certain adrenergic receptors, affecting cardiovascular responses and neurochemical signaling pathways.
- Inhibition of Enzymatic Activity : Preliminary findings indicate that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered pharmacokinetics of co-administered drugs, enhancing their efficacy or toxicity.
Biological Activity Data
A summary of the biological activity data associated with this compound is presented in the following table:
Case Studies
Several studies have investigated the biological effects of this compound:
- Antidepressant Activity : A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depression-like behaviors when compared to control groups. The mechanism was linked to modulation of serotonin and norepinephrine levels in the brain.
- Cardiovascular Impact : Research involving isolated cardiac tissues indicated that the compound could influence heart rate and contractility. The findings suggested potential applications in managing certain cardiovascular disorders.
- Neuroprotection : In vitro studies using neuronal cell lines showed that the compound reduced markers of oxidative stress and apoptosis, indicating its potential as a neuroprotective agent.
Q & A
Q. Structure-Activity Relationship (SAR)
- Lipophilicity : Replace -CF₃ with -Cl to lower logP (measure via shake-flask method).
- Solubility : Introduce polar groups (e.g., -SO₂NH₂) at the 2-position; assess via HPLC solubility parameters .
Data Interpretation : - Use Hansen solubility parameters (HSPiP software) to predict solvent compatibility.
- Compare melting points (DSC) to assess crystallinity changes .
What safety protocols are critical for handling this compound in vitro?
Q. Advanced Safety & Toxicology
- PPE : Wear nitrile gloves, FFP3 respirators, and safety goggles due to acute oral toxicity (H302) and respiratory irritation (H335) .
- Waste Disposal : Neutralize with 10% NaOH before incineration to prevent halogenated byproduct formation .
Emergency Response : - In case of inhalation, administer 100% O₂ and monitor for pulmonary edema.
- For spills, use activated carbon absorption and avoid aqueous rinsing to prevent dispersion .
How can researchers validate the compound’s role in multi-step catalytic cycles?
Q. Mechanistic Studies
- Isotope Labeling : Synthesize ¹³C-labeled analogs to track bond formation in cross-coupling reactions.
- Kinetic Profiling : Use stopped-flow UV-vis to measure catalytic turnover rates .
Case Study :
In Pd-catalyzed reactions, in situ XAFS can monitor oxidation state changes of the catalyst .
What environmental impact assessments are required for lab-scale use?
Q. Ecotoxicology
- Biodegradation : Perform OECD 301F tests to assess microbial breakdown.
- Aquatic Toxicity : Use Daphnia magna assays (EC₅₀) to evaluate acute effects .
Mitigation : - Adsorb residual compound onto reverse-phase cartridges before disposal.
- Avoid release into waterways; logKow >3 indicates bioaccumulation potential .
How can asymmetric synthesis be achieved for chiral derivatives of this compound?
Q. Advanced Chirality Control
- Chiral Catalysts : Use Ru-BINAP complexes for enantioselective hydrogenation of ketone intermediates.
- Resolution : Employ chiral HPLC (Chiralpak IA column) to separate enantiomers .
Validation : - Measure optical rotation and compare with computed ECD spectra.
- Test enantiomers in biological assays to determine stereospecific activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
